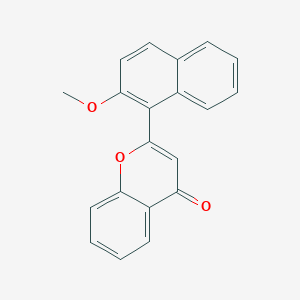
Acetamide, N-pentyl-N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-pentyl-N-2-propenyl- is an organic compound with the molecular formula C10H19NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound features a pentyl group and a 2-propenyl group attached to the nitrogen atom, making it a tertiary amide. The structure of Acetamide, N-pentyl-N-2-propenyl- includes 30 bonds, 11 of which are non-hydrogen bonds, and it contains 2 double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-pentyl-N-2-propenyl- typically involves the reaction of pentylamine with 2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of pentylamine attacks the electrophilic carbon of 2-propenyl chloride, resulting in the formation of the desired amide.
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-pentyl-N-2-propenyl- can be achieved through the catalytic hydrogenation of the corresponding nitrile. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The nitrile is reduced to the amide in the presence of hydrogen gas, yielding Acetamide, N-pentyl-N-2-propenyl- with high efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-pentyl-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amides and other derivatives.
Scientific Research Applications
Acetamide, N-pentyl-N-2-propenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N-pentyl-N-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-phenylethyl)-: Similar structure but with a phenylethyl group instead of a pentyl group.
Acetamide, 2-chloro-N,N-di-2-propenyl-: Contains a chloro group and two propenyl groups.
Acetamide, N-[(1S,2R)-2-(acetyloxy)-1-(2-propenyl)pentyl]-: Features an acetyloxy group and a propenyl group.
Uniqueness
Acetamide, N-pentyl-N-2-propenyl- is unique due to its specific combination of a pentyl group and a 2-propenyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
61392-01-6 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N-pentyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C10H19NO/c1-4-6-7-9-11(8-5-2)10(3)12/h5H,2,4,6-9H2,1,3H3 |
InChI Key |
DEYYPXXARWZPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14569938.png)


